![molecular formula C19H23N5O4S2 B2543115 2-((5-(4-(benzo[d][1,3]dioxole-5-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-isopropylacetamide CAS No. 1105226-76-3](/img/structure/B2543115.png)

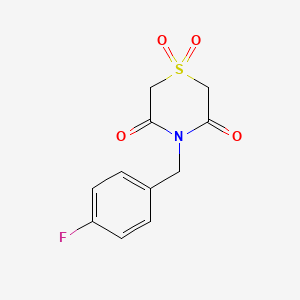

2-((5-(4-(benzo[d][1,3]dioxole-5-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-isopropylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-((5-(4-(benzo[d][1,3]dioxole-5-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-isopropylacetamide” is a complex organic molecule. It contains several functional groups, including a benzo[d][1,3]dioxole ring, a piperazine ring, a thiadiazole ring, and an acetamide group .

Synthesis Analysis

The synthesis of this compound could involve several steps, starting with the formation of the benzo[d][1,3]dioxole-5-carbonyl group, which could be achieved through a condensation reaction . The piperazine ring could be introduced through a nucleophilic substitution reaction. The thiadiazole ring could be formed through a cyclization reaction, and finally, the isopropylacetamide group could be introduced through an acylation reaction .Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of several heterocyclic rings. The benzo[d][1,3]dioxole ring is a fused ring system containing a benzene ring and a 1,3-dioxole ring. The piperazine ring is a six-membered ring containing two nitrogen atoms. The thiadiazole ring is a five-membered ring containing two nitrogen atoms and one sulfur atom .Chemical Reactions Analysis

This compound could undergo several types of chemical reactions due to the presence of various functional groups. For example, the carbonyl group could undergo nucleophilic addition reactions, the piperazine ring could undergo substitution reactions, and the thiadiazole ring could undergo electrophilic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of polar functional groups like the carbonyl group and the amide group could enhance its solubility in polar solvents. The presence of aromatic rings could contribute to its UV-Vis absorption properties .Applications De Recherche Scientifique

Synthesis and Biological Activities

Several studies have focused on the synthesis and evaluation of biological activities of novel compounds containing the 1,3,4-thiadiazole moiety, piperazine, and other functional groups. For instance, Xia et al. (2015) synthesized fifteen novel 1,3,4-thiadiazole amide compounds containing piperazine, demonstrating inhibitory effects on Xanthomonas campestris pv. oryzae, indicating potential as antimicrobial agents (Xia, 2015).

Antimicrobial and Antifungal Agents

Patel and Park (2015) prepared a new class of piperazine-based 2-benzothiazolylimino-4-thiazolidinones, demonstrating promising in vitro antimicrobial activities against bacteria and fungi, with some compounds showing minimum inhibitory concentrations as low as 4–8 µg/mL (Patel & Park, 2015).

Anticancer Agents

Murty et al. (2013) described the synthesis of a series of substituted 2-(piperazin-1-yl)benzothiazole/benzoxazole coupled with 1,3,4-oxadiazole-2-thiol pharmacophore, evaluating their cytotoxicity against various human cancer cell lines. Compounds displayed significant cytotoxic activity, indicating potential as anticancer agents (Murty et al., 2013).

Anti-inflammatory and Analgesic Agents

Abu‐Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, showing significant anti-inflammatory and analgesic activities, highlighting the potential of these compounds for treating related conditions (Abu‐Hashem et al., 2020).

Insecticidal Properties

Fadda et al. (2017) explored the insecticidal assessment of heterocycles incorporating a thiadiazole moiety against the cotton leafworm, Spodoptera littoralis. The study indicated potential for the development of new insecticidal agents based on these chemical structures (Fadda et al., 2017).

Orientations Futures

Propriétés

IUPAC Name |

2-[[5-[4-(1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-propan-2-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N5O4S2/c1-12(2)20-16(25)10-29-19-22-21-18(30-19)24-7-5-23(6-8-24)17(26)13-3-4-14-15(9-13)28-11-27-14/h3-4,9,12H,5-8,10-11H2,1-2H3,(H,20,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBMQKCUNHBHIBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)CSC1=NN=C(S1)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N5O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(5-Chloro-2-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2543034.png)

![4-bromo-N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2543039.png)

![N-[(2,4-dimethoxyphenyl)methyl]pyrimidin-2-amine](/img/structure/B2543040.png)

![2-(8-(2-methoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2543046.png)

![N-[(4-methoxythian-4-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B2543049.png)

![3-Methyl-5-[(phenylmethyl)thio]pyridine](/img/structure/B2543050.png)

![N-(3-fluoro-4-methylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B2543051.png)

![2-fluoro-N-[(1-hydroxycyclohexyl)methyl]pyridine-4-carboxamide](/img/structure/B2543053.png)

![6-(isopentylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2543054.png)

![2-(2,5-Dimethylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2543055.png)